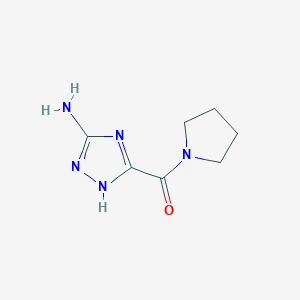

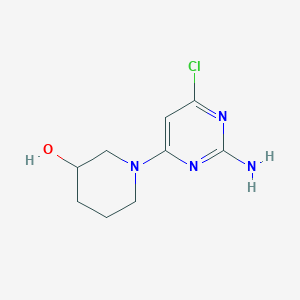

(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone

Vue d'ensemble

Description

The compound contains a 1H-1,2,4-triazol-3-yl group and a pyrrolidin-1-yl group. The 1H-1,2,4-triazol-3-yl group is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities . The pyrrolidin-1-yl group is a type of secondary amine, which is a class of organic compounds that contain a nitrogen atom with two substituents and one lone pair of electrons .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the molecular structure, including the positions of atoms, the lengths and angles of chemical bonds, and more.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the 1H-1,2,4-triazol-3-yl and pyrrolidin-1-yl groups. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by factors such as its molecular structure, the nature of its functional groups, and more. For example, the presence of the triazole ring might contribute to its polarity, solubility, and reactivity .Applications De Recherche Scientifique

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

- Results : The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

-

Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives

- Application : This research focuses on the synthesis of compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents .

- Method : A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide .

- Results : Many of the synthesized compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)

- Application : This research focuses on the synthesis of compounds and their biological evaluation .

- Method : The synthesis involves multiple steps and the resulting compounds are evaluated for their biological activity .

- Results : The most potent compounds demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .

-

5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications

- Application : This research focuses on the properties of 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts .

- Method : The properties of the salts are studied through various experimental procedures .

- Results : The results show that the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .

-

[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic

- Application : This research focuses on the properties of [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans .

- Method : The properties of these compounds are studied through various experimental procedures .

- Results : Their standard enthalpies of formation were determined experimentally by combustion calorimetry .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3-amino-1H-1,2,4-triazol-5-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O/c8-7-9-5(10-11-7)6(13)12-3-1-2-4-12/h1-4H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWVCDVQVZYNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672465 | |

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone | |

CAS RN |

921225-14-1 | |

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520463.png)

![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)

![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)

![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)

![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)

![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)

![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)